molecular formula C18H19NO6 B13255610 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid

Cat. No.: B13255610
M. Wt: 345.3 g/mol
InChI Key: DKPPSGGXZQSJBA-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid is an organic compound with a complex structure that includes benzyloxycarbonyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected intermediate.

    Formation of the Propanoic Acid Backbone: The protected intermediate is then reacted with methoxyphenylacetic acid under appropriate conditions to form the desired propanoic acid derivative.

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzyloxycarbonyl group can produce the corresponding amine derivative.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid: This compound is unique due to its specific combination of functional groups.

    2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylacetic acid: Similar structure but with a different backbone.

    2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylbutanoic acid: Another similar compound with a longer carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

3-methoxy-2-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid

InChI

InChI=1S/C18H19NO6/c1-23-13-18(16(20)21,15-10-6-3-7-11-15)25-19-17(22)24-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

DKPPSGGXZQSJBA-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=C1)(C(=O)O)ONC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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